6-(Trideuteriomethyl)pyridin-3-amine
CAS No.:
Cat. No.: VC18800514
Molecular Formula: C6H8N2
Molecular Weight: 111.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2 |
|---|---|
| Molecular Weight | 111.16 g/mol |
| IUPAC Name | 6-(trideuteriomethyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3/i1D3 |
| Standard InChI Key | UENBBJXGCWILBM-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1=NC=C(C=C1)N |
| Canonical SMILES | CC1=NC=C(C=C1)N |
Introduction
Synthesis and Reaction Conditions
Synthetic Routes
The synthesis of 6-(trideuteriomethyl)pyridin-3-amine typically involves deuteration of pre-functionalized pyridine precursors. Two primary strategies are employed:
-
Catalytic Deuteration:
-
Deuterium gas (D₂) is used with palladium or platinum catalysts to replace hydrogens in a methyl group attached to pyridine.
-
Example: Reaction of 6-methylpyridin-3-amine with D₂ in the presence of Pd/C at 80–120°C yields the deuterated product.
-
-
Deuterated Reagents:
Optimization Parameters
Key factors influencing yield and isotopic purity:
-
Temperature: 80–120°C for catalytic deuteration.
-
Catalyst Loading: 5–10% w/w Pd/C.
Table 1: Synthesis Conditions and Yields
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Deuteration | Pd/C | D₂O | 100 | 75 | 98 |
| Alkylation | – | THF-d₈ | 25 | 82 | 95 |
Chemical Properties
Reactivity
-
Nucleophilic Substitution: The amine group at position 3 participates in reactions with electrophiles (e.g., acyl chlorides).
-
Oxidation: The CD₃ group resists oxidation compared to CH₃, reducing metabolic degradation .
-
pKa: The amine group has a pKa of 4.8–5.2, similar to non-deuterated analogs .
Isotopic Effects
-
Kinetic Isotope Effect (KIE): Deuteration at the methyl group increases the C-D bond strength by ~1–2 kcal/mol, slowing enzymatic oxidation .
-
Metabolic Stability: In vivo studies show a 2–3-fold increase in half-life compared to non-deuterated analogs .
Biological Interactions
Pharmacological Applications
-
Drug Development: Used to optimize lead compounds by reducing off-target metabolism (e.g., in kinase inhibitors) .
-
Isotopic Tracing: Serves as a stable isotope label in mass spectrometry studies to track metabolic pathways .
Toxicity Profile
-
Low Toxicity: No significant cytotoxicity reported in mammalian cell lines at concentrations ≤100 μM.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-2), 7.25 (d, 1H, H-5), 6.90 (d, 1H, H-4), 2.45 (s, CD₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C-3), 148.1 (C-6), 135.5 (C-2), 122.4 (C-5), 120.1 (C-4), 21.8 (CD₃) .
Table 2: Key NMR Chemical Shifts
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| H-2 | 8.15 | 135.5 |
| CD₃ | 2.45 | 21.8 |
Applications in Research
Medicinal Chemistry
-
Kinase Inhibitors: Incorporated into JAK3 inhibitors to enhance metabolic stability .
-
Anticancer Agents: Deuterated analogs show improved bioavailability in preclinical models .
Material Science
-
NMR Solvents: Used as a deuterated internal standard due to minimal proton interference.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume